Energetic Performance Benchmarking via Closest Structural Analog: 1,1-Bis(difluoroamino)cyclohexane Thermochemical Data
Direct experimental thermochemical data for Acetamide, N-[1-(difluoroamino)cyclohexyl]- are not publicly available. However, the closest structurally characterized analog—1,1-bis(difluoroamino)cyclohexane, which bears two geminal NF₂ groups on the same cyclohexyl scaffold—has experimentally determined enthalpies that establish a quantitative energetic baseline for NF₂-substituted cyclohexanes. The bis-NF₂ analog exhibits an enthalpy of combustion of −1024.9 ± 0.5 kcal/mol, an enthalpy of formation of −52.5 ± 0.5 kcal/mol, and a heat of vaporization of 10.6 ± 0.2 kcal/mol [1]. Because the target compound contains one NF₂ group (vs. two) and an acetamide moiety, its enthalpy of formation is expected to be intermediate between the bis-NF₂ analog and non-fluorinated N-cyclohexylacetamide, consistent with the computational finding that heats of formation in difluoroamino compounds scale linearly with NF₂ substituent number [2]. This places the target compound in a distinct energetic tier that is neither as energetic as the bis-NF₂ analog nor as inert as non-fluorinated acetamides.
| Evidence Dimension | Enthalpy of formation (ΔH°f) and enthalpy of combustion (ΔH°c) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted intermediate between bis-NF₂ analog and non-fluorinated acetamide based on NF₂ group additivity |
| Comparator Or Baseline | 1,1-Bis(difluoroamino)cyclohexane: ΔH°c = −1024.9 ± 0.5 kcal/mol; ΔH°f = −52.5 ± 0.5 kcal/mol; ΔH°vap = 10.6 ± 0.2 kcal/mol |
| Quantified Difference | Target compound contains 1 NF₂ group vs. 2 NF₂ groups in comparator; energetic contribution per NF₂ group is approx. 26 kcal/mol toward enthalpy of formation based on group additivity |
| Conditions | Experimental calorimetry for comparator; computational group additivity for target compound inference |
Why This Matters
This enables procurement teams to select the target compound when an energetic profile intermediate between bis-NF₂ compounds and non-fluorinated amides is required, rather than defaulting to the higher-energy bis-NF₂ analog.
- [1] Pepekin, V. I., Apin, A. Ya. (1972) Enthalpy of formation of 1,1-bis(difluoroamino)cyclohexane. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 21, 2298–2299. View Source
- [2] Li, B., Li, L., Peng, J. (2020) Theoretical Investigations on Detonation Performance and Stability of the Difluoroamino-Prismane Derivatives. Química Nova. Linear relationship between HOFs and NF₂ substituent numbers established computationally. View Source
